3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide

Catalog No.
S15518876
CAS No.
M.F
C13H15IN2O2
M. Wt
358.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide

Product Name

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide

IUPAC Name

3-iodo-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

InChI

InChI=1S/C13H15IN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18)

InChI Key

QTMKZZWPEYBGHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)I

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a benzamide moiety linked through an ethyl chain to a pyrrolidine ring. The compound's molecular formula is C13H15N2O2I, and it features a combination of functional groups that contribute to its reactivity and potential biological activity. The presence of the iodine atom enhances its electrophilic properties, making it a valuable candidate for various

  • Oxidation: The compound can be oxidized to form N-oxides, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Reduction: Reduction processes can convert the iodine atom into less reactive forms, potentially modifying the compound's interaction with biological targets.
  • Nucleophilic Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols or amines, leading to diverse derivatives with altered properties and activities .

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide exhibits significant biological activity. It has been investigated for its potential as:

  • Anticancer Agent: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in various models by modulating inflammatory pathways.
  • Biochemical Probes: Due to its ability to interact with specific biological targets, it is being explored as a biochemical probe for studying protein interactions and cellular processes .

The synthesis of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Iodination: Electrophilic iodination is performed on the benzamide structure using iodine or iodine-containing reagents under controlled conditions to ensure high yield and selectivity.
  • Final Assembly: The final product is obtained by linking the pyrrolidine derivative to the iodinated benzamide through an ethyl chain, often involving condensation reactions .

Optimizations in reaction conditions are crucial for improving yields and purity during synthesis.

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide has several applications across various fields:

  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development targeting cancer and inflammatory diseases.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules with specific biological activities.
  • Material Science: Investigations into its structural properties may lead to applications in developing new materials with unique optical or electronic properties .

Studies examining the interactions of 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide with biological macromolecules have revealed important insights into its mechanism of action. The iodine atom facilitates halogen bonding, enhancing binding affinity with proteins and enzymes. Additionally, the pyrrolidine ring structure aids in membrane permeability, allowing effective intracellular targeting . These interactions are critical for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Iodo-N-(2-pyrrolidin-1-ylethyl)benzamideIodine on benzamide linked to pyrrolidineExplored for similar biological activities
Pyrrolidin-2-oneContains a pyrrolidine ringKnown for diverse biological activities
IodopyrroleIodine attached to a pyrrole ringUsed in drug synthesis and dyes

Uniqueness

3-Iodo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide stands out due to its specific combination of an iodine atom, benzamide structure, and pyrrolidine ring. This unique configuration imparts distinct chemical reactivity and biological activity, making it particularly valuable in pharmaceutical research compared to other similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

358.01783 g/mol

Monoisotopic Mass

358.01783 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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